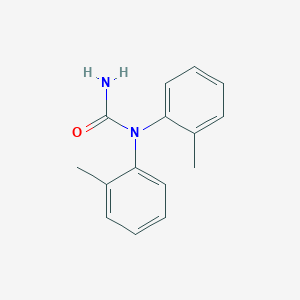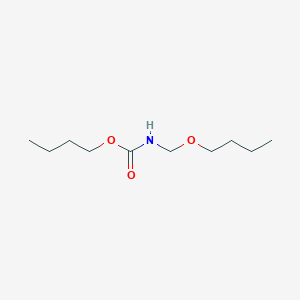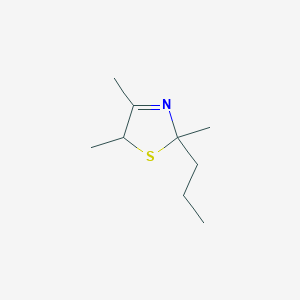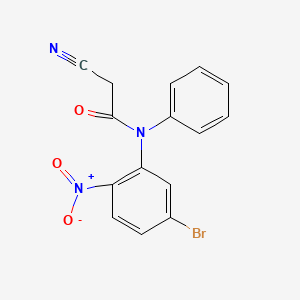
N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide: is an organic compound with a complex structure that includes a bromine atom, a nitro group, a cyano group, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide typically involves the reaction of 5-bromo-2-nitroaniline with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 5-bromo-2-nitroaniline attacks the cyano group of ethyl cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed:
Reduction: N-(5-Amino-2-nitrophenyl)-2-cyano-N-phenylacetamide.
Substitution: N-(5-Substituted-2-nitrophenyl)-2-cyano-N-phenylacetamide.
Hydrolysis: N-(5-Bromo-2-nitrophenyl)-2-carboxy-N-phenylacetamide.
Applications De Recherche Scientifique
Chemistry: N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of nitro and cyano groups on biological systems. It is also used in the development of probes and sensors for detecting specific biomolecules .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and reagents for chemical processes .
Mécanisme D'action
The mechanism of action of N-(5-Bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Molecular Targets and Pathways:
Nitro Group Reduction: The reduction of the nitro group can generate reactive nitrogen species that interact with proteins and nucleic acids.
Cyano Group Addition: The cyano group can form covalent bonds with nucleophiles in biological systems, affecting enzyme activity and signaling pathways.
Comparaison Avec Des Composés Similaires
N-(5-Bromo-2-nitrophenyl)acetamide: Lacks the cyano group, which affects its reactivity and applications.
N-(5-Bromo-2-nitrophenyl)-2-cyanoacetamide: Lacks the phenyl group, which influences its chemical properties and biological activity.
Uniqueness: The combination of these functional groups allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
65781-85-3 |
|---|---|
Formule moléculaire |
C15H10BrN3O3 |
Poids moléculaire |
360.16 g/mol |
Nom IUPAC |
N-(5-bromo-2-nitrophenyl)-2-cyano-N-phenylacetamide |
InChI |
InChI=1S/C15H10BrN3O3/c16-11-6-7-13(19(21)22)14(10-11)18(15(20)8-9-17)12-4-2-1-3-5-12/h1-7,10H,8H2 |
Clé InChI |
SLOZTBXABUHBPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=C(C=CC(=C2)Br)[N+](=O)[O-])C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


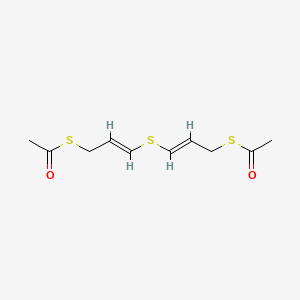
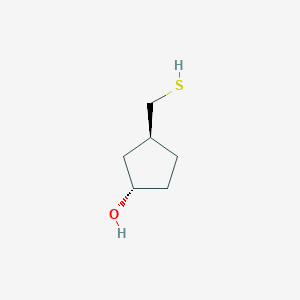
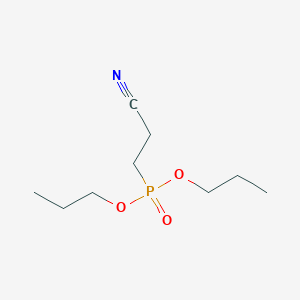


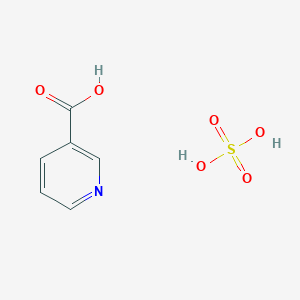
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
